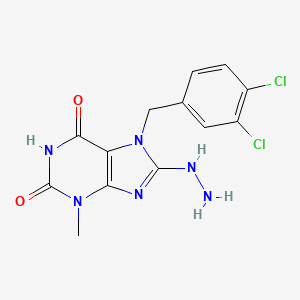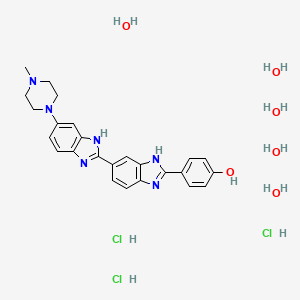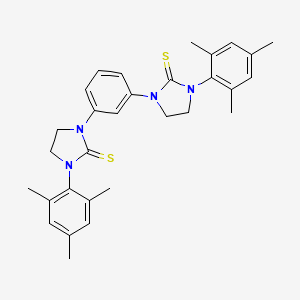
3,3'-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core linked to two mesitylimidazolidine-2-thione groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) typically involves the reaction of 1,3-phenylenediamine with mesityl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with thiol groups.
Substitution: Substituted imidazolidine derivatives.
科学的研究の応用
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or promote various biochemical pathways. The thione groups play a crucial role in these interactions, facilitating the binding to metal centers and other molecular targets.
類似化合物との比較
Similar Compounds
3,3’-(2-Methyl-1,3-phenylene)bis(1,1-dibutylurea): Similar structure but with urea groups instead of thione groups.
3,3’-(1,2-phenylene-bis(methylene))bis(1-vinyl-1H-imidazol-3-ium): Contains vinylimidazolium groups instead of mesitylimidazolidine.
Uniqueness
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) is unique due to its specific combination of a 1,3-phenylene core with mesitylimidazolidine-2-thione groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
特性
分子式 |
C30H34N4S2 |
|---|---|
分子量 |
514.8 g/mol |
IUPAC名 |
1-[3-[2-sulfanylidene-3-(2,4,6-trimethylphenyl)imidazolidin-1-yl]phenyl]-3-(2,4,6-trimethylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C30H34N4S2/c1-19-14-21(3)27(22(4)15-19)33-12-10-31(29(33)35)25-8-7-9-26(18-25)32-11-13-34(30(32)36)28-23(5)16-20(2)17-24(28)6/h7-9,14-18H,10-13H2,1-6H3 |
InChIキー |
WUVSHUUHQTVADO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=S)C3=CC(=CC=C3)N4CCN(C4=S)C5=C(C=C(C=C5C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)
![Methyl-2-t-butyloxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B14783050.png)
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
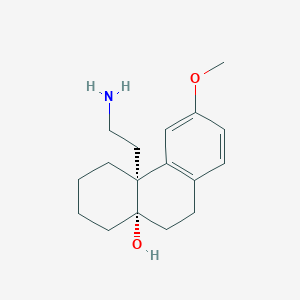
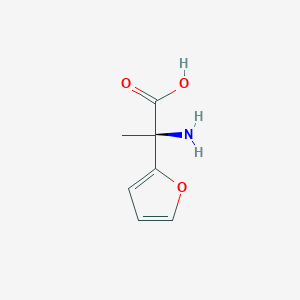
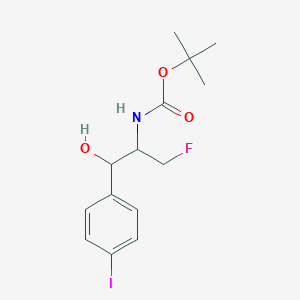
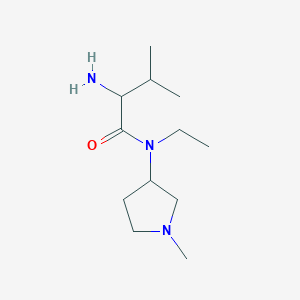
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)
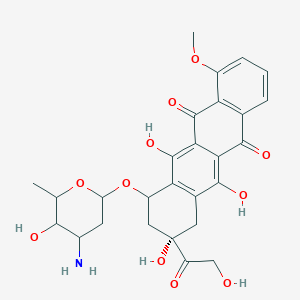
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
